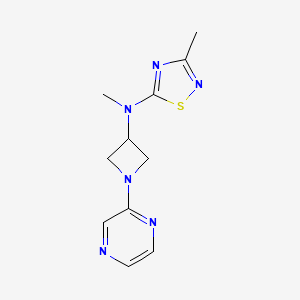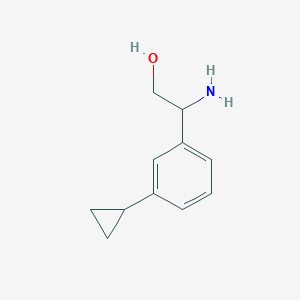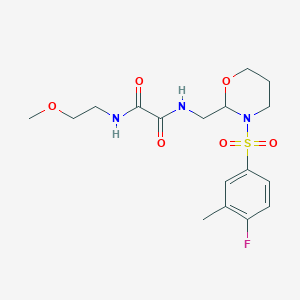![molecular formula C13H17ClN2O3 B2925485 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(piperazin-1-yl)methanone hydrochloride CAS No. 1353958-63-0](/img/structure/B2925485.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(piperazin-1-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(piperazin-1-yl)methanone hydrochloride” is a compound that acts as a partial agonist for the 5-HT 1 and 5-HT 2C receptors . It has been shown to reduce 5-HIAA levels in the striatum and exhibits antiaggressive behavior in vivo .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . One method involves the alkylation of phenolic hydroxyl groups, azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . This method has been reported to have a yield of 35% and is suitable for large-scale preparation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 284.74 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the search results.Aplicaciones Científicas De Investigación
Environmental Impact of Similar Compounds
Studies on chlorophenols and their derivatives highlight their significance as precursors to dioxins in municipal solid waste incineration and other thermal processes. Chlorophenols are known for their role in the formation of polychlorinated dibenzodioxins and dibenzofurans (PCDD/Fs), compounds with similar structural aspects to the query compound, indicating potential environmental persistence and formation mechanisms relevant to waste management and pollution control strategies (Peng et al., 2016).
Pharmacological Aspects of Structurally Similar Compounds
Research on arylpiperazine derivatives, which share structural features with the query compound, focuses on their applications in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, highlighting potential pharmacokinetic and pharmacodynamic considerations for similar chemical entities (Caccia, 2007).
Analytical and Synthetic Chemistry
In synthetic chemistry, the formation and manipulation of compounds containing the oxazine or benzoxazine rings, as well as their derivatives, offer insights into the synthesis and potential applications of complex organic molecules. The review on 1,2-oxazines, 1,2-benzoxazines, and related compounds, discusses synthetic routes and their implications for creating molecules with specific properties, which might be applicable to understanding and exploring the uses of the compound (Sainsbury, 1991).
Environmental and Health Impact of Dioxin-like Compounds
The environmental and health impacts of dioxin-like compounds, including their formation, fate, and potential toxicological effects, are crucial in assessing the environmental risk and safety of related chemical entities. A review on the minimization of dioxins during municipal solid waste incineration provides comprehensive insights into the challenges and strategies associated with controlling the environmental release of such compounds (McKay, 2002).
Mecanismo De Acción
Target of Action
The primary target of this compound is the α2-Adrenoceptor subtype C (alpha-2C) . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.
Mode of Action
The compound acts as an antagonist at the alpha-2C adrenoceptor . By binding to this receptor, it prevents the normal neurotransmitter (norepinephrine) from binding and exerting its effects. This results in an increase in the release of norepinephrine and an enhanced response at post-synaptic adrenergic receptors.
Pharmacokinetics
The compound’s molecular weight of 284.74 suggests that it may cross the blood-brain barrier, potentially exerting effects in the central nervous system.
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl(piperazin-1-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.ClH/c16-13(15-6-4-14-5-7-15)10-2-1-3-11-12(10)18-9-8-17-11;/h1-3,14H,4-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHZJXFBTWSYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C3C(=CC=C2)OCCO3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2925403.png)


![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2925410.png)

![5-Amino-1-benzyl-3-methyl-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]pyrazole-4-carboxamide](/img/structure/B2925413.png)
![3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2925414.png)




![N-[(2-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2925422.png)
![2-(2-chloro-6-fluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2925423.png)